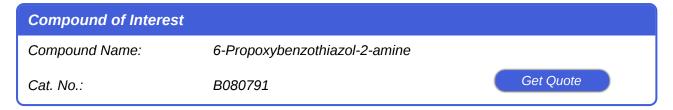


Application Notes & Protocols for the Quantification of 6-Propoxybenzothiazol-2-amine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of **6-Propoxybenzothiazol-2-amine**. The protocols detailed below are based on established methods for structurally similar compounds, such as Riluzole, and serve as a robust starting point for method development and validation.

Introduction

6-Propoxybenzothiazol-2-amine is a benzothiazole derivative with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Methods High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of **6-Propoxybenzothiazol-2-amine** in bulk drug substances and pharmaceutical dosage forms.



Experimental Protocol:

- a. Instrumentation:
- HPLC system with a quaternary or binary pump
- Autosampler
- Column oven
- UV-Vis or Diode Array Detector (DAD)
- b. Chromatographic Conditions (Starting Point):
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size)
- Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A typical starting gradient could be 50:50 (v/v).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: To be determined by UV scan of **6-Propoxybenzothiazol-2-amine** (likely in the range of 210-300 nm). For initial development, 214 nm can be used[1].
- Injection Volume: 10 μL
- c. Sample Preparation:
- Bulk Drug: Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration.
- Dosage Forms (e.g., Tablets):
 - Weigh and finely powder a representative number of tablets.



- Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient.
- Transfer to a volumetric flask and add a suitable extraction solvent (e.g., mobile phase).
- Sonicate for a specified time (e.g., 15-30 minutes) to ensure complete extraction.
- o Dilute to volume with the extraction solvent and mix well.
- Filter the solution through a 0.45 μm syringe filter before injection[1].
- d. Method Validation Parameters (Hypothetical Data):

The following table summarizes typical validation parameters that should be established for the method.

Parameter	Specification	Hypothetical Result for 6- Propoxybenzothiazol-2- amine
Linearity (Concentration Range)	Correlation coefficient $(r^2) \ge$ 0.999	1-100 μg/mL, r² = 0.9995
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.2%
Precision (% RSD)	Intraday ≤ 2.0%, Interday ≤ 2.0%	Intraday = 0.8%, Interday = 1.2%
Limit of Detection (LOD)	Signal-to-Noise Ratio ≥ 3	0.1 μg/mL
Limit of Quantification (LOQ)	Signal-to-Noise Ratio ≥ 10	0.3 μg/mL
Specificity	No interference from placebo/excipients	Peak purity index > 0.999
Robustness	Insensitive to small variations	% RSD < 2.0% for minor changes in pH, flow rate, and mobile phase composition



Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of **6- Propoxybenzothiazol-2-amine** in biological matrices such as human plasma, which is crucial for pharmacokinetic studies.

Experimental Protocol:

- a. Instrumentation:
- UPLC system with a binary solvent manager
- Autosampler
- Column manager
- Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
- b. Chromatographic and Mass Spectrometric Conditions (Starting Point):
- Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 μm particle size)
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile[2]
- Gradient Elution: A time-programmed gradient is recommended to ensure good separation and peak shape. A potential gradient is as follows[2]:
 - o 0-0.5 min: 5% B
 - o 0.5-2.5 min: 5% to 95% B
 - 2.5-3.5 min: Hold at 95% B



3.5-4.0 min: 95% to 5% B

4.0-5.0 min: Hold at 5% B

Flow Rate: 0.3 mL/min[2]

• Column Temperature: 40 °C

Injection Volume: 5 μL

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI), Positive

Scan Type: Multiple Reaction Monitoring (MRM)

- MRM Transitions (Hypothetical):
 - **6-Propoxybenzothiazol-2-amine**: Precursor ion (m/z) -> Product ion (m/z) to be determined by infusion.
 - Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended.
- Ion Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy should be optimized for the specific compound.
- c. Sample Preparation (from Human Plasma):
- Protein Precipitation:
 - $\circ~$ To 100 μL of plasma sample in a microcentrifuge tube, add 200 μL of acetonitrile containing the internal standard.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
 - Transfer the supernatant to a clean tube for injection.



- Liquid-Liquid Extraction (LLE):
 - \circ To 100 μ L of plasma, add a suitable internal standard and an extraction solvent (e.g., methyl tert-butyl ether).
 - Vortex and then centrifuge to separate the layers.
 - Evaporate the organic layer to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for injection[3].
- d. Method Validation Parameters (Hypothetical Data):

The following table summarizes typical validation parameters for a bioanalytical method.

Parameter	Specification	Hypothetical Result for 6- Propoxybenzothiazol-2- amine in Plasma
Linearity (Concentration Range)	Correlation coefficient $(r^2) \ge$ 0.99	0.5 - 500 ng/mL, r ² = 0.998
Accuracy (% RE)	Within ±15% (±20% for LLOQ)	-8.5% to 11.2%
Precision (% RSD)	≤ 15% (≤ 20% for LLOQ)	Intra-day ≤ 7.5%, Inter-day ≤ 9.8%
Lower Limit of Quantification (LLOQ)	Accurately and precisely quantifiable	0.5 ng/mL
Matrix Effect	Consistent and reproducible	95% - 105%
Extraction Recovery	Consistent and reproducible	> 85%
Stability (Freeze-thaw, short-term, long-term)	Within ±15% of nominal concentration	Stable under tested conditions

Visualizations

Experimental Workflow for HPLC Analysis

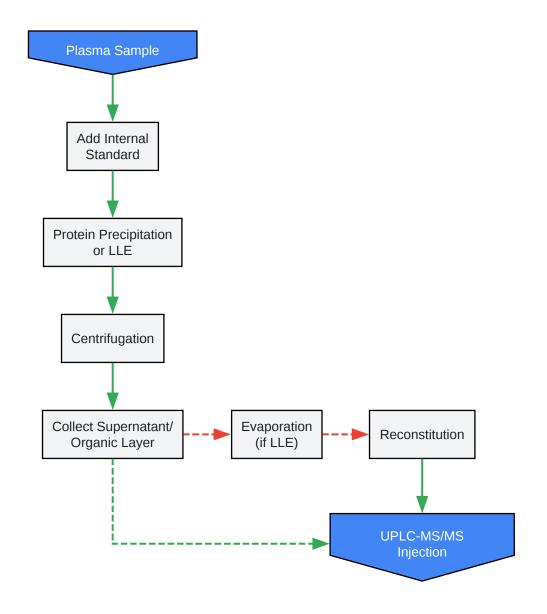




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Caption: Workflow for the quantification of **6-Propoxybenzothiazol-2-amine** by HPLC.

Bioanalytical Workflow using UPLC-MS/MS

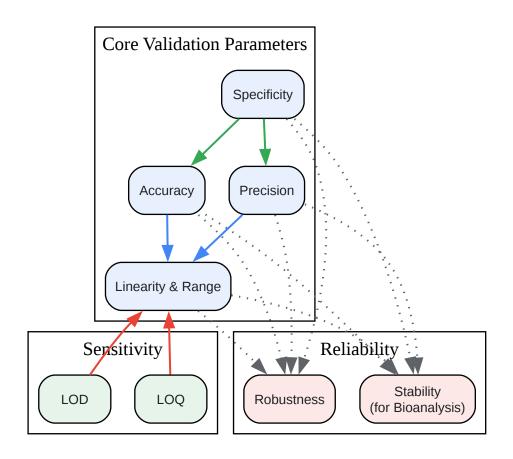




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Caption: Sample preparation workflow for bioanalysis by UPLC-MS/MS.

Logical Relationship for Method Validation



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Caption: Interrelationship of key analytical method validation parameters.

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